Torsemide Carboxylic Acid

Pharmacokinetics Drug Metabolism ADME

Torsemide Carboxylic Acid (Torasemide M5) is the non-negotiable reference standard for quantifying the primary elimination pathway of torsemide—accounting for 34% of the administered dose. Unlike furosemide's glucuronidation pathway, M5 is the major urinary metabolite, making it mandatory for accurate pharmacokinetic modeling and ANDA submissions. Its distinct extraction recovery (78% vs. 60% for torsemide) requires dedicated method validation per FDA/ICH guidelines. Ideal for impurity profiling, stability testing, and CYP2C9 pharmacogenomic research. Ensure regulatory compliance in your torsemide QC workflows with this definitive analytical standard.

Molecular Formula C16H18N4O5S
Molecular Weight 378.4 g/mol
CAS No. 113844-99-8
Cat. No. B047623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorsemide Carboxylic Acid
CAS113844-99-8
Synonyms3-[[3-[[[[(1-Methylethyl)amino]carbonyl]amino]sulfonyl]-4-pyridinyl]amino]-benzoic Acid;  3-((3-(N-(Isopropylcarbamoyl)sulfamoyl)pyridin-4-yl)amino)benzoic Acid
Molecular FormulaC16H18N4O5S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23)
InChIKeyPGPRBNDLCZQUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Torsemide Carboxylic Acid (CAS 113844-99-8): Core Identity and Role in Diuretic Pharmacokinetics


Torsemide Carboxylic Acid (CAS 113844-99-8), also designated as Torasemide M5, is a monocarboxylic acid derivative and the primary inactive metabolite of the loop diuretic torsemide [1]. It is formed via the oxidation of the active metabolite M1 [2]. As a defined human urinary and xenobiotic metabolite, it serves as a critical reference standard for analytical method development and validation in both clinical pharmacokinetic studies and pharmaceutical quality control (QC) [3][4].

Why Generic 'Loop Diuretic Metabolites' Cannot Substitute for Torsemide Carboxylic Acid


Torsemide Carboxylic Acid is not an interchangeable metabolite. Unlike metabolites of other loop diuretics such as furosemide, which is primarily eliminated via glucuronidation [1], Torsemide Carboxylic Acid (M5) is the major quantitative urinary elimination product, accounting for 34% of an administered dose [2]. Furthermore, its formation pathway—as an inactive oxidation product of an active metabolite (M1)—differs fundamentally from the metabolism of its in-class alternatives, making its specific quantification essential for accurate pharmacokinetic (PK) modeling and for meeting regulatory requirements in ANDA submissions [3].

Quantitative Differentiation: How Torsemide Carboxylic Acid Compares to Key Analogs


Evidence Item 1: Major Urinary Metabolite Abundance vs. Active Metabolites

Torsemide Carboxylic Acid (M5) is the primary excretory metabolite, significantly outweighing the active metabolites M1 and M3. Following a single oral dose, M5 accounts for 34% of the recovered dose in urine, compared to 12% for M1 and only 2% for M3 [1]. This establishes M5 as the dominant species for clearance quantification.

Pharmacokinetics Drug Metabolism ADME

Evidence Item 2: Differential Analytical Extraction Efficiency vs. Parent Drug

In validated HPLC-ECD methods, Torsemide Carboxylic Acid demonstrates superior extraction recovery from urine compared to the parent drug. The mean extraction recovery for M5 was measured at 78%, whereas the recovery for torsemide was 60% [1]. This significant difference in analyte behavior necessitates the use of the specific M5 reference standard for accurate and reproducible method calibration.

Analytical Chemistry Method Validation LC-MS/MS

Evidence Item 3: Quantitative Plasma Concentration Profile vs. Active Metabolite M1

The maximum plasma concentration (Cmax) achieved by M5 is substantially higher than that of the active metabolite M1. Following a 10 mg oral dose, median Cmax values were observed at 420 ng/mL for M5 versus 159 ng/mL for M1 [1]. This 2.6-fold difference confirms M5 as the predominant circulating metabolite.

Clinical Pharmacology Bioanalysis Pharmacokinetics

Evidence Item 4: Differential Plasma Protein Binding vs. Active Metabolites

The inactive M5 metabolite exhibits distinct protein binding characteristics compared to the parent drug and other metabolites. M5 is 97% bound to plasma proteins, whereas M1 is 86% bound and M3 is 95% bound [1]. The parent drug is >99% bound [2]. This difference in the unbound fraction directly influences the metabolite's distribution volume and renal clearance parameters.

Pharmacology Drug Disposition Bioavailability

Evidence Item 5: Class-Level Differentiation in Metabolic Stability and Renal Failure

The metabolism of torsemide, which generates M5, confers distinct pharmacokinetic stability in renal impairment compared to other loop diuretics. In patients with chronic renal failure, the half-life of torsemide remains unchanged (approximately 3.5 hours), whereas the half-lives of its metabolites M1, M3, and M5 are markedly prolonged [1]. In contrast, furosemide's elimination is equally dependent on renal and non-renal (glucuronidation) routes [2], leading to different accumulation profiles.

Nephrology Pharmacokinetics Loop Diuretics

Evidence Item 6: Regulatory Necessity for ANDA and Method Validation

As a fully characterized impurity and metabolite standard, Torsemide Carboxylic Acid is explicitly required for compliance with regulatory guidelines. It is used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Torasemide [1]. Traceability against pharmacopeial standards (USP or EP) is a fundamental requirement that cannot be met by alternative, non-characterized metabolites [2].

Regulatory Science Quality Control ANDA

Where Torsemide Carboxylic Acid Delivers Maximum Scientific and Procurement Value


Clinical Pharmacokinetic and Drug-Drug Interaction Studies

Torsemide Carboxylic Acid is the definitive analyte for quantifying the primary elimination pathway of torsemide. Its use is mandatory in studies where accurate measurement of the inactive clearance fraction (34% of dose [1]) is required to isolate the contribution of active metabolites M1 and M3 to the overall diuretic and hemodynamic effects. This is particularly critical in pharmacokinetic studies involving renal impairment, where M5 half-life is prolonged [2].

Regulatory Analytical Method Development and Validation

This compound serves as a non-negotiable reference standard for developing and validating HPLC-UV or LC-MS/MS methods intended for Abbreviated New Drug Applications (ANDAs). Its distinct extraction recovery (78% vs. 60% for torsemide [3]) and chromatographic behavior must be established and controlled to meet FDA and ICH guidelines for impurity profiling and stability testing.

Quality Control and Batch Release Testing

In the commercial production of torsemide, Torsemide Carboxylic Acid is a specified impurity and metabolite standard. QC laboratories rely on this compound to ensure that the levels of this specific carboxylic acid derivative in finished pharmaceutical products remain within acceptable limits, ensuring product safety and batch-to-batch consistency [4].

In Vitro Metabolism and Enzyme Mapping Studies

Researchers investigating CYP2C9 polymorphisms and their impact on torsemide metabolism require this standard. Since M5 is formed by oxidation of M1 [1], its production rate serves as a downstream marker for the functional activity of the CYP2C9 pathway, which is essential for personalized dosing and pharmacogenomic research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Torsemide Carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.